Ceftaroline fosamil acetate
CAS No.: 400827-46-5
Cat. No.: VC0001379
Molecular Formula: C24H25N8O10PS4
Molecular Weight: 744.7 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

CAS No. | 400827-46-5 |
---|---|
Molecular Formula | C24H25N8O10PS4 |
Molecular Weight | 744.7 g/mol |
IUPAC Name | 7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate |
Standard InChI | InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4) |
Standard InChI Key | UGHHNQFYEVOFIV-UHFFFAOYSA-N |
Isomeric SMILES | CCO/N=C(\C1=NSC(=N1)NP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
SMILES | CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Canonical SMILES | CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)O.CC(=O)[O-] |
Chemical Structure and Formulation
Molecular Characteristics
Ceftaroline fosamil acetate (CAS: 866021-48-9) is a monoacetate monohydrate solvate of ceftaroline fosamil, a water-soluble prodrug designed to enhance intravenous delivery. The chemical name is (6R,7R)-7-{(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetamido}-3-{[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate monoacetate, monohydrate . Its molecular formula is C₂₂H₂₁N₈O₈PS₄·CH₃COOH·H₂O, with a molecular weight of 762.75 g/mol . The prodrug is rapidly converted by phosphatases to active ceftaroline, which inhibits bacterial cell wall synthesis .
Pharmaceutical Composition
Ceftaroline fosamil acetate is formulated with arginine to stabilize the lyophilized powder for injection. Each vial contains 400 mg or 600 mg of ceftaroline fosamil, reconstituted with sterile water or dextrose solutions for intravenous administration . The drug substance exhibits stability for 24 months under refrigeration (2–8°C), with degradation primarily yielding ceftaroline-M-1, an inactive metabolite .
Mechanism of Action
Target Binding and Bactericidal Activity
Ceftaroline exerts bactericidal effects by binding to PBPs, enzymes critical for peptidoglycan cross-linking in bacterial cell walls. Unlike earlier cephalosporins, ceftaroline demonstrates high affinity for PBP2a, a low-affinity PBP encoded by the mecA gene in MRSA . This binding disrupts cell wall integrity, leading to osmotic lysis. Against S. pneumoniae, ceftaroline targets PBP1A, PBP2X, and PBP2B, achieving MIC₉₀ values of ≤0.5 µg/mL for penicillin-resistant strains .
Spectrum of Activity
Ceftaroline’s spectrum includes:
-
Gram-positive bacteria: MRSA (MIC₉₀: 1 µg/mL), S. pneumoniae (including MDRSP), Streptococcus pyogenes, and Streptococcus agalactiae .
-
Gram-negative bacteria: Haemophilus influenzae, Moraxella catarrhalis, and Escherichia coli (limited to non-extended-spectrum β-lactamase producers) .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Following intravenous infusion, ceftaroline fosamil is rapidly hydrolyzed to ceftaroline, achieving peak plasma concentrations within 1–1.5 hours. The prodrug exhibits linear pharmacokinetics, with a volume of distribution of 28.3 L (0.37 L/kg) and low protein binding (<20%) . Tissue penetration studies show adequate concentrations in epithelial lining fluid (35% of plasma levels) and skin blisters (60%) .
Metabolism and Excretion
Ceftaroline undergoes minimal hepatic metabolism, with 88% excreted unchanged in urine. The terminal half-life is 2.6 hours for ceftaroline and 4.5 hours for its inactive metabolite, ceftaroline-M-1 . Dose adjustments are required for renal impairment (creatinine clearance <50 mL/min) .
Pharmacodynamic Targets
The time-dependent bactericidal activity of ceftaroline is defined by the duration free drug concentrations exceed the MIC (ƒT > MIC). For S. aureus, achieving ƒT > MIC for 26–33% of the dosing interval results in stasis or 1-log₁₀ CFU reduction . Monte Carlo simulations predict >97% target attainment for MICs ≤2 µg/mL with 600 mg every 12 hours .
Clinical Efficacy
Community-Acquired Pneumonia (CAP)
In the FOCUS 1 and FOCUS 2 trials, ceftaroline (600 mg every 12 hours) demonstrated non-inferiority to ceftriaxone (1–2 g daily) in hospitalized CAP patients .
Outcome Measure | Ceftaroline (n=614) | Ceftriaxone (n=614) | Difference (95% CI) |
---|---|---|---|
Clinical Cure (CE) | 84.3% | 77.7% | 6.6% (1.6–11.8) |
Microbiologic Eradication | 85% | 75% | 10% (2–18) |
CE: Clinically evaluable population .
Complicated Skin and Skin Structure Infections (cSSSIs)
A phase III trial comparing ceftaroline to vancomycin plus aztreonam reported microbiologic eradication rates of 96.7% for MRSA and 95.8% for S. pyogenes . Clinical cure rates were comparable between arms (87.5% vs. 85.5%) .
Regulatory and Clinical Considerations
Ceftaroline fosamil acetate is indicated for:
-
CAP caused by S. pneumoniae, MRSA, H. influenzae, and Klebsiella pneumoniae.
-
cSSSIs caused by MRSA, S. pyogenes, and E. coli.
Dosing is fixed at 600 mg every 12 hours, adjusted to 400 mg every 12 hours for moderate renal impairment .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume